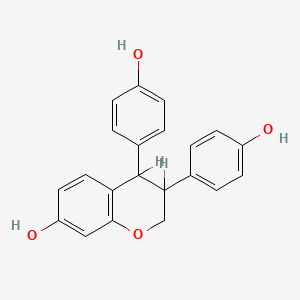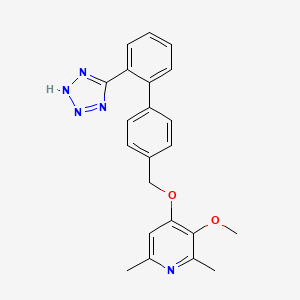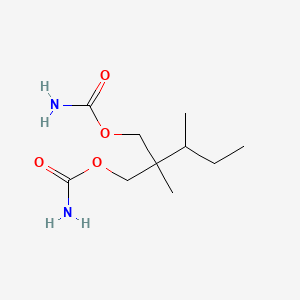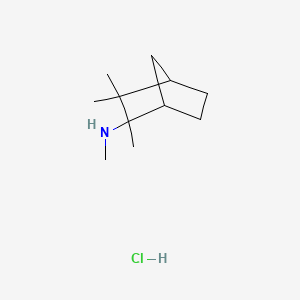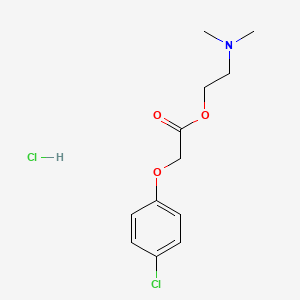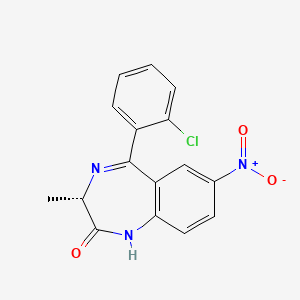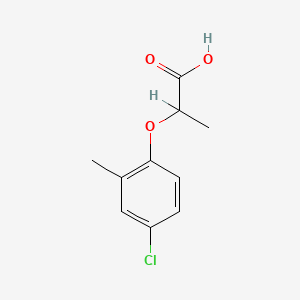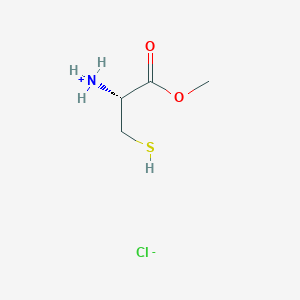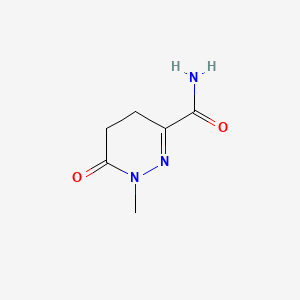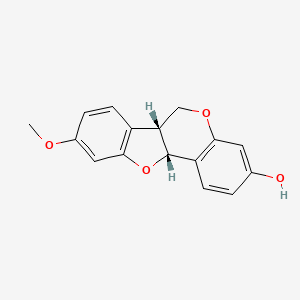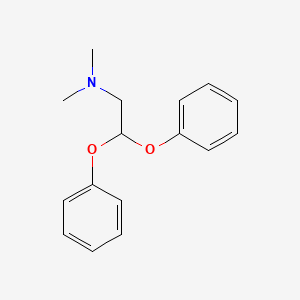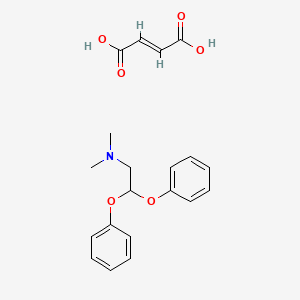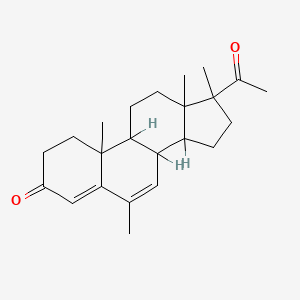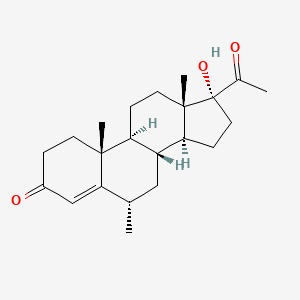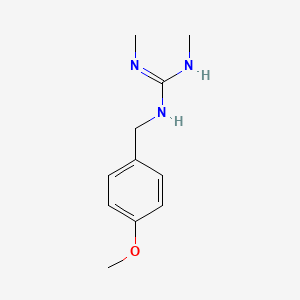
Meobentine
Übersicht
Beschreibung
Meobentine, also known as N-[(4-methoxyphenyl)methyl]-N’,N’'-dimethylguanidine, is a synthetic organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound has been studied for its potential antidysrhythmic properties and other pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meobentine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylguanidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the guanidine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Meobentine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying guanidine derivatives.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Studied for its antidysrhythmic properties and potential use in treating cardiac arrhythmias.
Wirkmechanismus
Meobentine exerts its effects primarily through its interaction with ion channels and receptors in the cardiovascular system. It acts as an antidysrhythmic agent by modulating the activity of sodium and potassium channels, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . The exact molecular targets and pathways involved include the inhibition of voltage-gated sodium channels and the modulation of potassium currents .
Vergleich Mit ähnlichen Verbindungen
Meobentine is structurally similar to other guanidine derivatives such as:
Guanidine: A simple guanidine compound with basic properties.
Phenylguanidine: Contains a phenyl group attached to the guanidine moiety.
Dimethylguanidine: Similar to this compound but lacks the methoxybenzyl group.
Uniqueness
This compound’s unique structure, with a methoxybenzyl group attached to the guanidine moiety, imparts distinct pharmacological properties. This structural feature contributes to its antidysrhythmic activity and differentiates it from other guanidine derivatives .
Eigenschaften
CAS-Nummer |
46464-11-3 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine |
InChI |
InChI=1S/C11H17N3O/c1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H2,12,13,14) |
InChI-Schlüssel |
SPLVKBMIQSSFFN-UHFFFAOYSA-N |
SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
46464-11-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
58503-79-0 (sulfate[2:1]) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


